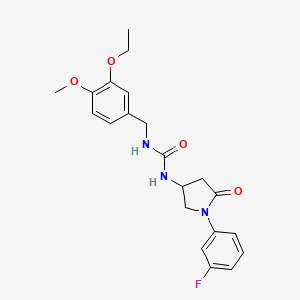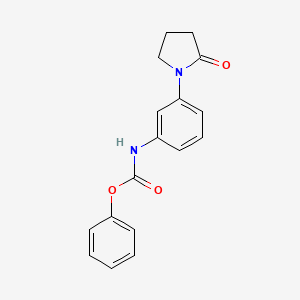
Phenyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The specific chemical reactions involving Phenyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate are not detailed in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available literature .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Phenyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate derivatives have been utilized as efficient organocatalysts. For instance, ((S)-pyrrolidin-2-yl)methyl phenylcarbamate, a similar compound, has been synthesized and used in asymmetric Michael addition reactions, yielding products with high stereoselectivity and good yields (Kaur et al., 2018).
Materials Science and Engineering
- Compounds related to this compound have been applied in the development of polymer light-emitting diodes (PLEDs). For instance, a 1,10-phenanthroline derivative containing a bipolar carbazole–oxadiazole unit was synthesized and used in cationic iridium(III) complexes, exhibiting high thermal stability and significant luminance efficiencies in PLEDs (Tang et al., 2014).
Biochemistry and Medicinal Chemistry
- This compound derivatives have been synthesized as intermediates in antitumor drugs. For example, Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a similar compound, is an important intermediate for small molecular inhibitors in anti-tumor treatments (Gan et al., 2021).
Pharmacology
- Carbamates, including phenylcarbamates, have been studied for their potential therapeutic applications. They have been explored for treating conditions like Alzheimer's disease due to their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase (Lin et al., 2005).
Photophysics and Photochemistry
- Some phenylcarbamates have been investigated in the context of photochemistry, particularly regarding electron transfer processes. These studies explore the photophysical properties of these compounds and their potential applications in photoinduced electron-transfer systems (Fasani et al., 2006).
Safety and Hazards
Direcciones Futuras
Given the lack of available information on Phenyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate, future research could focus on elucidating its synthesis, structure, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its structure and reactivity, and biological studies to assess its potential therapeutic effects .
Propiedades
IUPAC Name |
phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-10-5-11-19(16)14-7-4-6-13(12-14)18-17(21)22-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCXODQXXRHXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 1-isobutyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2676916.png)

![[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine](/img/structure/B2676921.png)

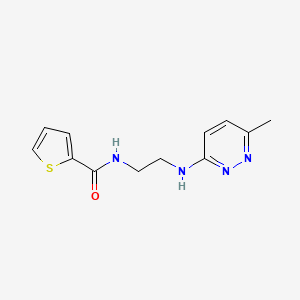
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676925.png)
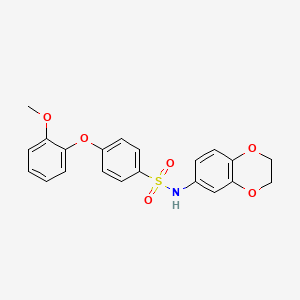
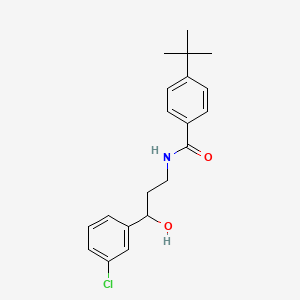
![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methylbenzamide](/img/structure/B2676934.png)
![9-cyclopentyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676935.png)
![2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide](/img/structure/B2676936.png)

